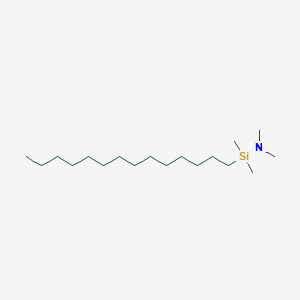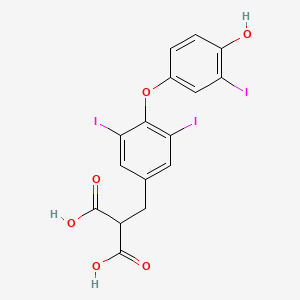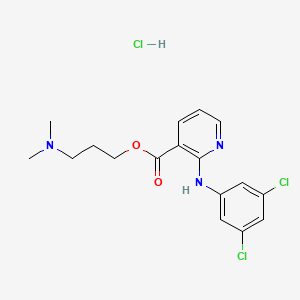
3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring, a dichlorophenyl group, and a dimethylamino propyl ester moiety, making it a versatile molecule for different chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride involves several steps. The starting materials typically include 3-Pyridinecarboxylic acid and 3,5-dichloroaniline. The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group of 3,5-dichloroaniline. This intermediate is then esterified with 3-(dimethylamino)propyl alcohol under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pyridinecarboxylic acid derivatives
- 2-((3,5-Dichlorophenyl)amino) compounds
- 3-(Dimethylamino)propyl esters
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
75449-64-8 |
|---|---|
Formule moléculaire |
C17H20Cl3N3O2 |
Poids moléculaire |
404.7 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 2-(3,5-dichloroanilino)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H19Cl2N3O2.ClH/c1-22(2)7-4-8-24-17(23)15-5-3-6-20-16(15)21-14-10-12(18)9-13(19)11-14;/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,20,21);1H |
Clé InChI |
ODCZZTYMKITLES-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC(=O)C1=C(N=CC=C1)NC2=CC(=CC(=C2)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


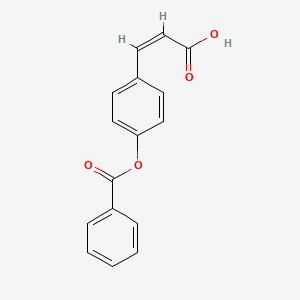
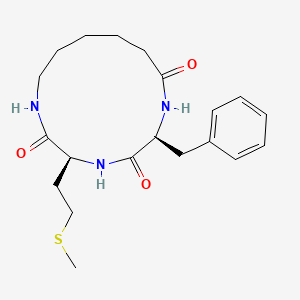
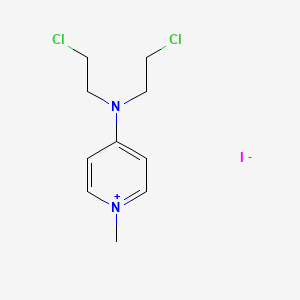
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)
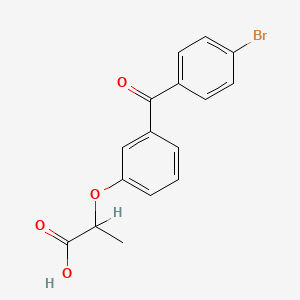
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
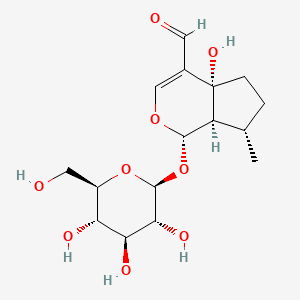
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)


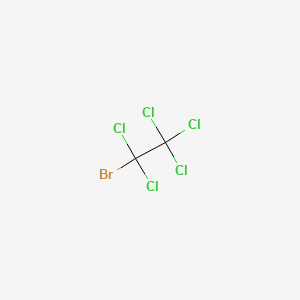
![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)
